molecular formula C12H22ClN3O7S B13852188 S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride

S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride

Cat. No.: B13852188
M. Wt: 391.86 g/mol
InChI Key: QRFINCSKCRZION-MRMWEUCVSA-N
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Description

S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride: is a labeled derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is used primarily in biochemical research, particularly in studies involving proteomics and enzymatic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride involves the reaction of glutathione with 2-hydroxyethyl-d4 chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride is widely used in scientific research for its unique properties:

    Chemistry: Used as a reagent in various chemical reactions and studies involving thiol chemistry.

    Biology: Employed in studies of enzymatic reactions, particularly those involving glutathione S-transferase.

    Medicine: Investigated for its potential therapeutic applications, including antioxidant properties.

    Industry: Utilized in the production of high-purity biochemical reagents

Mechanism of Action

The mechanism of action of S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride involves its interaction with glutathione S-transferase, an enzyme that catalyzes the conjugation of glutathione to various substrates. This interaction is crucial for detoxification processes and the regulation of oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

  • S-(2-Hydroxyethyl)glutathione
  • S-(2-Hydroxyethyl)glutathione-d4
  • S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification in complex biological systems .

Properties

Molecular Formula

C12H22ClN3O7S

Molecular Weight

391.86 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C12H21N3O7S.ClH/c13-7(12(21)22)1-2-9(17)15-8(6-23-4-3-16)11(20)14-5-10(18)19;/h7-8,16H,1-6,13H2,(H,14,20)(H,15,17)(H,18,19)(H,21,22);1H/t7-,8-;/m0./s1/i3D2,4D2;

InChI Key

QRFINCSKCRZION-MRMWEUCVSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O.Cl

Canonical SMILES

C(CC(=O)NC(CSCCO)C(=O)NCC(=O)O)C(C(=O)O)N.Cl

Origin of Product

United States

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